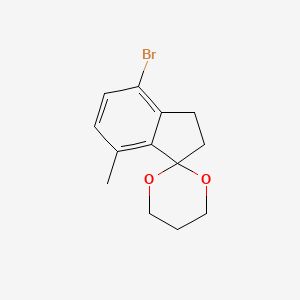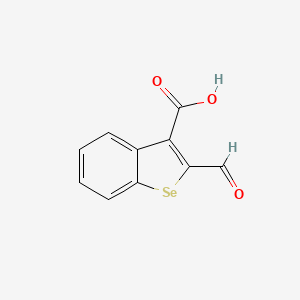
2-Formyl-1-benzoselenophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1-benzoselenophene-3-carboxylic acid is an organoselenium compound with the molecular formula C₁₀H₆O₃Se It is a derivative of benzoselenophene, a heterocyclic compound containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1-benzoselenophene-3-carboxylic acid typically involves the formylation of benzoselenophene derivatives. One common method includes the reaction of benzoselenophene with formylating agents such as formic acid or formyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the formylation process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-1-benzoselenophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 2-Carboxy-1-benzoselenophene-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1-benzoselenophene-3-carboxylic acid.
Substitution: Various substituted benzoselenophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Formyl-1-benzoselenophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 2-Formyl-1-benzoselenophene-3-carboxylic acid is not fully understood, but it is believed to involve interactions with cellular components due to the presence of selenium. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The formyl and carboxylic acid groups may also contribute to the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
- 2-Methylbenzo[b]selenophene-3-carboxylic acid
- 2-Methylbenzo[b]selenophene-3-carboxylic acid methyl ester
- Thieno[3,2-b]thiophene-3-carboxylic acid
Comparison: 2-Formyl-1-benzoselenophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide distinct reactivity compared to its analogs. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of selenium imparts unique electronic properties that can be exploited in various applications .
Propriétés
Numéro CAS |
26526-49-8 |
|---|---|
Formule moléculaire |
C10H6O3Se |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2-formyl-1-benzoselenophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3Se/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) |
Clé InChI |
TWHAIMHYWDXPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


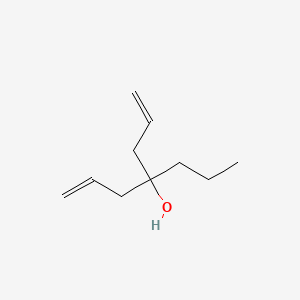
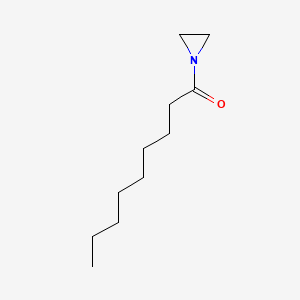
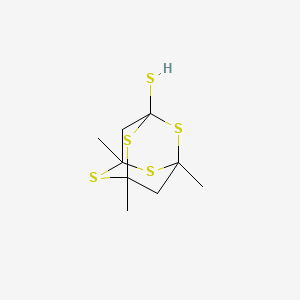
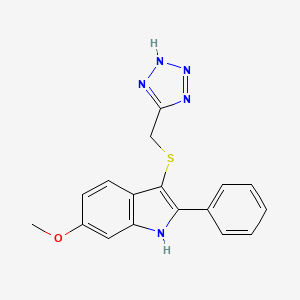


![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
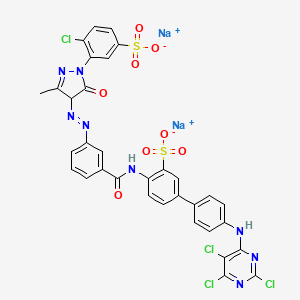

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
